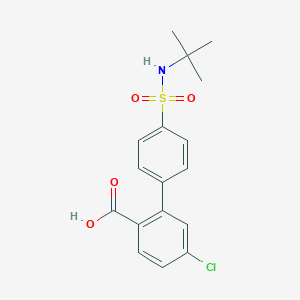
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid (2-4-t-BSCBA) is a synthetic compound with a wide range of applications in scientific research. With its unique properties, it can be used in a variety of experiments and studies, from biochemical and physiological research to synthesis of other compounds.
Mécanisme D'action
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% is a substrate for several enzymes and is involved in biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to reduce the production of reactive oxygen species. It has also been shown to have anti-cancer effects, as well as anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is relatively easy to synthesize. It is also relatively non-toxic and has low solubility in water, which makes it suitable for use in a range of experiments. However, it is not soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95%. It could be used in the development of new drugs and therapies, or in the study of the mechanism of action of enzymes. It could also be used in the synthesis of new compounds, or in the development of new methods for the synthesis of existing compounds. Finally, it could be used in the study of biochemical and physiological processes, such as inflammation and cancer.
Méthodes De Synthèse
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% is synthesized from 4-t-butylsulfamoylphenol and 4-chlorobenzoic acid, which are reacted in the presence of a catalyst. The reaction is conducted in a polar solvent, such as methanol or ethanol, and the product is then isolated and purified. The product is a white solid with a melting point of approximately 150°C.
Applications De Recherche Scientifique
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a substrate for enzymatic reactions. It has also been used in the study of the mechanism of action of enzymes and in the development of new drugs.
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)15-10-12(18)6-9-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKOEWXZOKNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




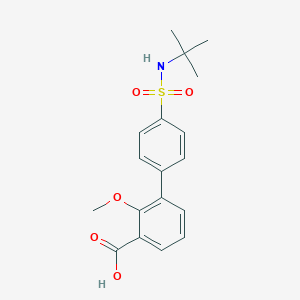
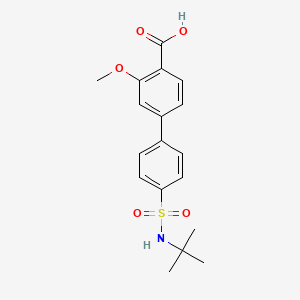
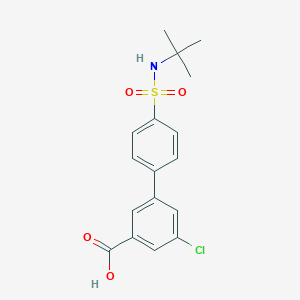



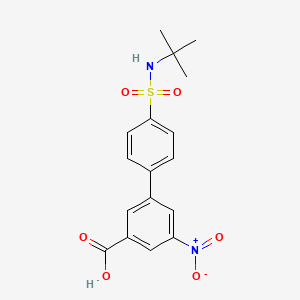

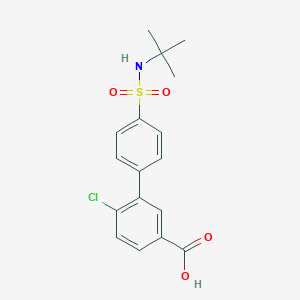

![5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413254.png)